1-(5-Bromo-4-hydroxy-3-methoxyphenyl)-2-nitroethene
Description
1-(5-Bromo-4-hydroxy-3-methoxyphenyl)-2-nitroethene is a nitroethene derivative featuring a substituted phenyl ring with bromo (Br), hydroxy (OH), and methoxy (OMe) groups.
Properties
CAS No. |
54291-89-3 |
|---|---|
Molecular Formula |
C9H8BrNO4 |
Molecular Weight |
274.07 g/mol |
IUPAC Name |
2-bromo-6-methoxy-4-[(E)-2-nitroethenyl]phenol |
InChI |
InChI=1S/C9H8BrNO4/c1-15-8-5-6(2-3-11(13)14)4-7(10)9(8)12/h2-5,12H,1H3/b3-2+ |
InChI Key |
VJLCVLQWILPELK-NSCUHMNNSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/[N+](=O)[O-])Br)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C[N+](=O)[O-])Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-methoxy-4-(2-nitroethenyl)phenol typically involves multi-step organic reactions. One common method is the nitration of 2-bromo-6-methoxyphenol followed by the introduction of the nitroethenyl group through a condensation reaction. The reaction conditions often require the use of strong acids or bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-bromo-6-methoxy-4-(2-nitroethenyl)phenol.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methoxy-4-(2-nitroethenyl)phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
2-Bromo-6-methoxy-4-(2-nitroethenyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-6-methoxy-4-(2-nitroethenyl)phenol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom and methoxy group can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with key analogs:
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects: Bromine: The bulky, electron-withdrawing Br in the target compound may enhance electrophilic reactivity and intermolecular interactions (e.g., halogen bonding) compared to methoxy or fluoro analogs . Methoxy Group: The 3-OMe substituent is electron-donating, which may stabilize the aromatic ring but reduce nitro group reactivity compared to halogenated derivatives .
Thermal Stability :
Antibacterial and Antitumor Potential
- Target Compound : The bromo and hydroxy substituents may enhance interactions with bacterial enzymes or DNA, similar to brominated β-nitrostyrenes .
- 1-(2,4-Dimethoxyphenyl)-2-nitroethene : Demonstrates antioxidant activity, attributed to methoxy groups scavenging free radicals .
- Fluorinated Analog : Acts as a Michael acceptor in drug synthesis, leveraging fluorine’s electronegativity for targeted binding .
Pharmacological Relevance
- Serotonin Transporter Activity : 1-(4-Methoxyphenyl)-2-nitroethene modulates serotonin transporters, suggesting the target’s methoxy group could enable similar neuroactivity .
- CNS Applications : Trimethoxy derivatives are explored for CNS drug development due to enhanced blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
